molecular formula C13H16ClO3P B12810011 3-Benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(3.3.1)nonane 3-oxide CAS No. 53144-70-0

3-Benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(3.3.1)nonane 3-oxide

Cat. No.: B12810011
CAS No.: 53144-70-0
M. Wt: 286.69 g/mol
InChI Key: RLOFNLGMZGOOGE-UHFFFAOYSA-N
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Description

3-Benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(331)nonane 3-oxide is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(3.3.1)nonane 3-oxide typically involves the Michaelis-Arbuzov reaction. This reaction is carried out by reacting 1-phospha-2,8,9-trioxaadamantane with benzyl chloride . The reaction conditions usually require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the Michaelis-Arbuzov reaction conditions to maximize yield and purity. This could include the use of advanced reactors and purification techniques to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(3.3.1)nonane 3-oxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can alter the oxidation state of the phosphorus atom.

    Substitution: The chlorine atom in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphoranes, while substitution reactions can produce derivatives with different substituents replacing the chlorine atom.

Scientific Research Applications

3-Benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(3.3.1)nonane 3-oxide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving phosphorus.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(3.3.1)nonane 3-oxide involves its interaction with molecular targets through its phosphorus atom. The compound can form bonds with various substrates, influencing biochemical pathways and reactions. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Phospha-2,8,9-trioxaadamantane: A precursor in the synthesis of 3-Benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(3.3.1)nonane 3-oxide.

    Benzyl chloride: Another reactant in the synthesis process.

    Other phosphoranes: Compounds with similar phosphorus-containing bicyclic structures.

Uniqueness

3-Benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(331)nonane 3-oxide is unique due to its specific bicyclic structure and the presence of both benzyl and chloro substituents

Properties

CAS No.

53144-70-0

Molecular Formula

C13H16ClO3P

Molecular Weight

286.69 g/mol

IUPAC Name

3-benzyl-7-chloro-2,4-dioxa-3λ5-phosphabicyclo[3.3.1]nonane 3-oxide

InChI

InChI=1S/C13H16ClO3P/c14-11-6-12-8-13(7-11)17-18(15,16-12)9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2

InChI Key

RLOFNLGMZGOOGE-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(CC1OP(=O)(O2)CC3=CC=CC=C3)Cl

Origin of Product

United States

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